Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)PIPERAZIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring and multiple methyl groups
Vorbereitungsmethoden
The synthesis of 1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)PIPERAZIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE typically involves multiple steps, including the formation of the piperazine ring and the introduction of the oxobutylidene and dimethylbutanone groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)PIPERAZIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)PIPERAZIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)PIPERAZIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE include other piperazine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of 1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)PIPERAZIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE lies in its specific structure and the resulting properties that make it suitable for particular research and industrial applications.
Eigenschaften
Molekularformel |
C16H26N2O2 |
---|---|
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
(1Z)-1-[(3Z)-3-(3,3-dimethyl-2-oxobutylidene)piperazin-2-ylidene]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)13(19)9-11-12(18-8-7-17-11)10-14(20)16(4,5)6/h9-10,17-18H,7-8H2,1-6H3/b11-9-,12-10- |
InChI-Schlüssel |
BPCHZBRAPCMQSF-HWAYABPNSA-N |
Isomerische SMILES |
CC(C(=O)/C=C/1\NCCN\C1=C/C(=O)C(C)(C)C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)C=C1C(=CC(=O)C(C)(C)C)NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.